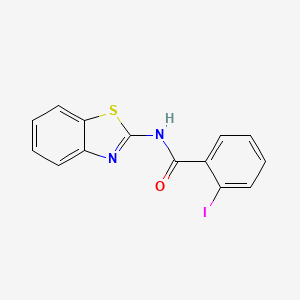

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide

Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry

In the fields of chemical biology and medicinal chemistry, there is a constant search for "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The benzothiazole (B30560) nucleus is widely regarded as one such scaffold. nih.govjapsonline.com Benzothiazole derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. nih.govnih.govnih.gov

The presence of the benzothiazole ring system in a molecule often confers desirable pharmacokinetic properties and provides a rigid framework that can be readily functionalized to optimize biological activity. nih.gov The investigation of N-(1,3-benzothiazol-2-yl)-2-iodobenzamide is therefore a logical progression in the exploration of the therapeutic potential of this versatile heterocycle.

Strategic Rationale for Investigating Benzothiazole-Benzamide Hybrids as Molecular Scaffolds

The decision to create hybrid molecules, such as the benzothiazole-benzamide structure, is a deliberate strategy in modern drug design. This approach aims to combine the recognized pharmacophoric features of two different molecular classes to create a new entity with potentially enhanced or novel biological activities.

The benzamide (B126) moiety is another well-established pharmacophore found in a multitude of approved drugs with diverse therapeutic applications. By linking the benzothiazole and benzamide scaffolds, researchers aim to:

Enhance Binding Affinity and Selectivity: The combined structure may interact with biological targets in a way that neither of the individual components can, potentially leading to higher potency and fewer off-target effects.

Modulate Physicochemical Properties: The benzamide linkage can influence properties such as solubility, lipophilicity, and metabolic stability, which are crucial for a compound's drug-like characteristics. japsonline.com

Explore New Mechanistic Pathways: The hybrid structure may engage with biological pathways in a novel manner, potentially overcoming resistance mechanisms associated with existing drugs.

Overview of Relevant Research on Analogous Chemical Scaffolds and their Mechanistic Implications

While dedicated studies on this compound are not extensively reported in the available literature, a significant body of research on closely related N-(1,3-benzothiazol-2-yl)benzamide derivatives provides valuable insights into its potential biological activity.

A notable study by Corbo et al. (2016) investigated a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. scispace.comresearchgate.net This research demonstrated that many of these compounds exhibited a prominent inhibitory effect on cancer cell growth. scispace.comresearchgate.net

Detailed Research Findings from Analogous Compounds:

The study by Corbo et al. (2016) revealed that the substitution pattern on both the benzothiazole and benzamide rings significantly influences the antiproliferative activity. For instance, compounds with specific substitutions on the benzamide ring, such as halogens, showed potent activity. scispace.comresearchgate.net

One of the key findings was that some of these benzothiazole-benzamide hybrids induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer. scispace.comresearchgate.net For example, the compound designated as 1k in the study demonstrated a clear pro-apoptotic effect, particularly in MCF-7 breast cancer cells. scispace.comresearchgate.net This suggests that the N-(1,3-benzothiazol-2-yl)benzamide scaffold can trigger this crucial anti-cancer mechanism.

The introduction of a halogen atom, such as the iodine in this compound, is a common strategy in medicinal chemistry to enhance biological activity. Halogen bonding can play a significant role in ligand-receptor interactions, potentially increasing the binding affinity of the compound to its biological target.

The following table summarizes the antiproliferative activity of selected N-(1,3-benzothiazol-2-yl)benzamide derivatives from the study by Corbo et al. (2016), highlighting the influence of different substituents.

Table 1: Antiproliferative Activity of Selected N-(1,3-benzothiazol-2-yl)benzamide Derivatives

| Compound ID | R (Substitution on Benzamide Ring) | R1 (Substitution on Benzothiazole Ring) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|---|

| 1a | H | H | > 50 | > 50 |

| 1f | 2-OH | H | 1.8 ± 0.1 | 14.3 ± 1.1 |

| 1i | 4-Cl | H | 2.6 ± 0.2 | 22.4 ± 1.8 |

| 1k | 4-NO₂ | H | 5.0 ± 0.4 | 11.2 ± 0.9 |

| 2a | H | 6-Cl | > 50 | > 50 |

| 2b | 2-OH | 6-Cl | 12.0 ± 1.0 | 9.0 ± 0.7 |

Data sourced from Corbo et al. (2016). IC₅₀ represents the concentration required to inhibit cell growth by 50%.

The data clearly indicates that substitutions on the benzamide ring are crucial for the observed antiproliferative effects. The unsubstituted parent compound 1a was inactive, whereas derivatives with hydroxyl, chloro, and nitro groups displayed significant activity, particularly against the HepG2 cell line. scispace.comresearchgate.net

While the specific mechanistic target of this compound has not been elucidated, research on the broader class of benzothiazoles suggests several potential pathways. These include the inhibition of key enzymes involved in cancer cell proliferation, such as protein kinases, and the induction of oxidative stress. nih.gov The pro-apoptotic activity observed in analogues of this compound points towards interference with the cellular machinery that controls cell death. scispace.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

349110-40-3 |

|---|---|

Molecular Formula |

C14H9IN2OS |

Molecular Weight |

380.21 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-iodobenzamide |

InChI |

InChI=1S/C14H9IN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18) |

InChI Key |

NTXYTZZMUIKDET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)I |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for N 1,3 Benzothiazol 2 Yl 2 Iodobenzamide

Synthetic Lineage of Benzothiazole (B30560) Core Structures Pertinent to the Compound

The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal and materials chemistry. mdpi.comresearchgate.net Its fundamental structure, first synthesized by A.W. Hoffmann in 1887, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. mdpi.com The properties and reactivity of the benzothiazole core are significantly influenced by the substituents, particularly at the C-2 position. nih.gov The precursor required for the title compound is 2-aminobenzothiazole (B30445), and its synthesis has been approached through several key strategies.

One of the most classical methods for generating 2-aminobenzothiazoles involves the reaction of anilines with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. nih.gov However, this method can lead to issues with regioselectivity, as thiocyanation can occur at the para position of the aniline (B41778) ring if it is unsubstituted. nih.gov

To overcome these limitations, alternative routes starting from phenylthioureas are commonly employed. nih.govisuct.ru These precursors undergo oxidative cyclization to form the 2-aminobenzothiazole ring. More contemporary methods focus on improving efficiency and sustainability. For instance, iron-catalyzed tandem reactions of 2-iodoaniline (B362364) with isothiocyanates in water have been developed, offering an environmentally benign route. rsc.org Other approaches include the use of ionic liquids as green reaction media, which can enhance reaction rates and simplify product recovery. ijpsr.com Solid-phase synthesis protocols have also been established, allowing for the rapid generation of diverse 2-aminobenzothiazole libraries for research purposes. nih.gov

| Synthetic Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages | Citations |

| Thiocyanogenation | Substituted Anilines | KSCN, Bromine, Acetic Acid | Classical, well-established method. | Potential for side reactions and poor regioselectivity with certain substrates. nih.gov | nih.gov |

| From Phenylthioureas | Phenylthioureas | Bromine, Chloroform (oxidative cyclization) | Good for specifically substituted products. isuct.ru | Requires pre-synthesis of thiourea (B124793) precursor. | nih.govisuct.ru |

| Tandem Reaction | 2-Iodoaniline, Isothiocyanate | FeCl₃ (catalyst), Water | Environmentally benign ("green") solvent, efficient. | May require phase-transfer catalyst for some substrates. rsc.org | rsc.org |

| Ionic Liquid Synthesis | Substituted Anilines | Ionic Liquids (e.g., [BMIM]⁺[HSO₄]⁻) | Enhanced reaction rates, recyclable solvent. ijpsr.com | Cost of ionic liquids can be high. | ijpsr.com |

| Solid-Phase Synthesis | Resin-bound Isothiocyanate, Anilines | Carboxy-polystyrene resin | Amenable to high-throughput library synthesis. nih.gov | Typically used for small-scale research applications. | nih.gov |

Classical and Contemporary Approaches to Amide Bond Formation in Benzamide (B126) Systems

The amide bond is one of the most fundamental linkages in chemistry and biology, and its formation is a cornerstone of pharmaceutical synthesis. researchgate.netacs.org The synthesis of benzamides, such as the title compound, can be achieved through a variety of methods, ranging from classical stoichiometric reactions to modern catalytic processes.

The most traditional method for forming an amide bond involves the activation of a carboxylic acid, followed by nucleophilic attack from an amine. researchgate.net This is commonly achieved by converting the carboxylic acid (2-iodobenzoic acid in this case) into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine (2-aminobenzothiazole) to form the amide bond. While effective, this method generates stoichiometric byproducts, such as HCl, which must be neutralized.

Contemporary research has focused heavily on direct amidation methods that avoid the pre-activation step, thereby improving atom economy and reducing waste. acs.orgucl.ac.uk These approaches often rely on catalysts to facilitate the condensation of a carboxylic acid and an amine with the removal of water.

Key contemporary strategies include:

Boronic Acid Catalysis: Substituted boronic acids are effective catalysts for direct amidation, often requiring azeotropic removal of water at elevated temperatures. rsc.org Ortho-iodo substituted arylboronic acids have been found to be particularly effective, capable of catalyzing amidation at room temperature. rsc.org

Metal-Catalyzed Oxidative Amidation: Aldehydes can be coupled with amines in the presence of an oxidant and a metal catalyst (e.g., based on rhodium, copper, or ruthenium) to form amides. ucl.ac.ukresearchgate.net This method provides an alternative route if starting from an aldehyde precursor.

Coupling Reagents: While not strictly catalytic, a vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. However, these are used in stoichiometric amounts and can contribute significantly to poor process mass intensity (PMI). ucl.ac.uk

Enzymatic Strategies: Biocatalysis offers a highly specific and environmentally friendly approach to amide bond formation. Enzymes belonging to the ATP-grasp family can catalyze the formation of amide bonds by activating the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate. nih.gov

| Amidation Approach | Activating Agent/Catalyst | Conditions | Advantages | Disadvantages | Citations |

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Stoichiometric, often requires a base | Highly reliable and general for many substrates. | Generates stoichiometric acidic waste (HCl). researchgate.net | researchgate.net |

| Boronic Acid Catalysis | Arylboronic acids (e.g., o-iodophenylboronic acid) | Catalytic (1-10 mol%), often requires heat/water removal | High atom economy, avoids harsh reagents. rsc.org | May require specific solvents and conditions. | ucl.ac.ukrsc.org |

| Metal-Catalyzed Oxidative Amidation | Rhodium, Copper, Ruthenium complexes | Catalytic, requires a stoichiometric oxidant | Utilizes different starting materials (aldehydes). researchgate.net | Requires an external oxidant, adding to mass. | ucl.ac.ukresearchgate.net |

| Borate Ester Reagent | B(OCH₂CF₃)₃ | Stoichiometric reagent, mild conditions | Effective for a broad range of substrates, simple workup. acs.org | Reagent is stoichiometric, not catalytic. | acs.org |

| Enzymatic Ligation | ATP-grasp enzymes, etc. | Aqueous media, physiological pH/temp | High specificity, environmentally benign. nih.gov | Enzyme availability and substrate scope can be limited. | nih.gov |

Specific Synthetic Routes and Strategies for N-(1,3-benzothiazol-2-yl)-2-iodobenzamide

The synthesis of this compound is achieved by forming an amide bond between the two key precursors: 2-aminobenzothiazole and 2-iodobenzoic acid. The choice of strategy depends on factors such as scale, required purity, and available resources.

A plausible and robust non-catalytic synthesis involves the conversion of 2-iodobenzoic acid to its corresponding acyl chloride, 2-iodobenzoyl chloride. This is typically accomplished by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). After removing the excess SOCl₂, the crude 2-iodobenzoyl chloride is then reacted with 2-aminobenzothiazole in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), usually in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the HCl byproduct.

Alternatively, a more modern and sustainable catalytic approach would employ a direct coupling of 2-iodobenzoic acid and 2-aminobenzothiazole. Based on established methodologies, a boronic acid catalyst, such as an ortho-halogenated phenylboronic acid, could facilitate this transformation. rsc.org The reaction would typically be run in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus, to drive the equilibrium towards amide formation. rsc.org Another direct method involves using a reagent like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which effectively mediates amidation for a wide variety of acids and amines. acs.org

The successful synthesis of the final compound hinges on the efficient preparation of its precursors.

2-Aminobenzothiazole: As detailed in section 2.1, this intermediate can be synthesized via several routes. A common laboratory-scale method is the Hugershoff synthesis, which involves the cyclization of a symmetric N-arylthiourea. Alternatively, the reaction of a 4-substituted aniline with potassium thiocyanate and bromine provides a direct route. nih.gov For a greener approach, an iron-catalyzed reaction between 2-iodoaniline and an isothiocyanate in water presents a viable option. rsc.org

2-Iodobenzoic Acid: This precursor is commercially available but can also be synthesized from less expensive starting materials. A standard method is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). The amino group of anthranilic acid is first diazotized using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with an aqueous solution of potassium iodide (KI), which displaces the diazonium group to yield 2-iodobenzoic acid.

Achieving high purity is critical for research samples to ensure that subsequent experimental data is reliable. The purification of this compound would typically involve a multi-step process following the initial reaction workup.

Extraction: After the reaction is complete, a standard aqueous workup is performed. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water or a dilute aqueous acid/base to remove inorganic salts and water-soluble impurities.

Chromatography: The primary method for purifying neutral organic compounds is column chromatography. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Recrystallization: For solid compounds, recrystallization is an excellent final purification step to obtain highly crystalline, high-purity material. The purified solid from chromatography is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility at high temperature and low solubility at room temperature. Upon slow cooling, the compound crystallizes, leaving impurities behind in the solvent.

Final Drying: The isolated solid is dried under high vacuum to remove any residual solvent. For analytical samples, this may be done in a drying pistol at an elevated temperature for several hours.

| Purification Technique | Principle | Application for Target Compound | Key Considerations | Citations |

| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases. | Initial workup to remove inorganic salts, unreacted polar precursors, and scavenger base (e.g., triethylamine hydrochloride). | Choice of organic solvent is crucial for maximizing product recovery. | nih.gov |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Primary purification method to separate the target compound from starting materials and non-polar/polar byproducts. | Requires careful selection of eluent system to achieve good separation (resolution). | nih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step to obtain a highly pure, crystalline solid product, removing trace impurities remaining after chromatography. | Finding a suitable solvent or solvent pair is key; slow cooling promotes larger, purer crystals. | researchgate.net |

| Trituration | Suspending an impure solid in a solvent in which the desired product is insoluble but impurities are soluble. | A quick purification method to "wash" the crude solid and remove highly soluble impurities before more rigorous purification. | Less effective than recrystallization for removing structurally similar impurities. | - |

Principles of Sustainable Synthesis Applied to the Compound's Production

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. ucl.ac.uk

Atom Economy: Catalytic direct amidation pathways are inherently more atom-economical than the classical acyl chloride route, which generates stoichiometric byproducts. The ideal reaction produces only the target molecule and water. ucl.ac.uk

Use of Safer Solvents: The synthesis of the 2-aminobenzothiazole precursor can be performed in water, a significant improvement over volatile organic solvents. rsc.org For the amidation step, exploring benign solvents or even solvent-free conditions, where the reactants are heated together, can be a sustainable goal. rsc.org

Catalysis: The use of recyclable heterogeneous catalysts or highly efficient homogeneous catalysts at low loadings (mol %) is a core principle. researchgate.netrsc.org For example, developing a supported version of a boronic acid catalyst could allow for easy recovery and reuse.

One-Pot Reactions: Designing a synthetic sequence where precursors are made and reacted in the same vessel without intermediate isolation steps (a "one-pot" or "tandem" reaction) can save significant amounts of solvent, energy, and time. organic-chemistry.org A potential route could involve the in-situ generation of 2-aminobenzothiazole followed by the direct addition of 2-iodobenzoic acid and an amidation catalyst.

Process Mass Intensity (PMI): Evaluating the PMI (the total mass of materials used, including water and solvents, divided by the mass of the final product) provides a quantitative measure of the "greenness" of the process. The goal is to minimize the PMI, with catalytic routes generally offering a significant advantage over stoichiometric ones. ucl.ac.uk

By integrating these principles, the synthesis can be optimized not only for yield and purity but also for environmental and economic sustainability.

Continuous Flow Chemistry and Automated Synthesis Paradigms for Research Scale-Up

The transition from laboratory-scale batch synthesis to larger-scale production of this compound can be significantly enhanced by adopting continuous flow chemistry and automated synthesis platforms. These technologies offer superior control over reaction parameters, improved safety, and greater efficiency and reproducibility.

Continuous Flow Chemistry

Continuous flow synthesis involves pumping reagents through a network of tubes or microreactors where the reaction occurs. This methodology is particularly well-suited for the acylation reaction that forms the amide bond in this compound, typically the reaction between 2-aminobenzothiazole and an activated form of 2-iodobenzoic acid (e.g., 2-iodobenzoyl chloride).

Key advantages for this specific synthesis include:

Enhanced Heat and Mass Transfer: Flow reactors, due to their high surface-area-to-volume ratio, allow for precise and rapid temperature control. This is critical for managing the exothermicity of the acylation reaction, preventing side reactions and degradation, thereby improving yield and purity.

Improved Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents, such as acyl chlorides or coupling agents, present at any given moment. This is a significant safety improvement over large-volume batch reactors.

Rapid Optimization and Scalability: Process parameters like temperature, residence time, and reagent stoichiometry can be screened rapidly by adjusting flow rates and concentrations. Once optimized, the process can be scaled up by either running the system for a longer duration ("scaling out") or by using larger reactors or parallel systems ("scaling up").

A potential flow setup for producing this compound would involve two input streams. One stream would contain 2-aminobenzothiazole dissolved in a suitable solvent, and the second would contain 2-iodobenzoyl chloride. These streams would converge at a T-mixer, initiating the reaction, and then pass through a heated reactor coil to ensure complete conversion. The residence time in the reactor can be precisely controlled by the flow rate. Downstream processing, such as in-line quenching and purification using packed-bed scavenger resins, can be integrated to create a seamless "raw-material-to-pure-product" system. researchgate.netnih.gov

The table below illustrates typical parameters that can be controlled in a flow synthesis, based on analogous amide formation reactions. nih.gov

| Parameter | Range | Purpose |

| Flow Rate | 0.1 - 10 mL/min | Controls residence time and throughput. |

| Temperature | 20 - 150 °C | Optimizes reaction rate and selectivity. |

| Concentration | 0.1 - 1.0 M | Affects reaction kinetics and product solubility. |

| Stoichiometry | 1:1 to 1:1.5 | Optimizes conversion of the limiting reagent. |

| Back Pressure | 1 - 10 bar | Allows for heating solvents above their boiling points. |

Automated Synthesis Paradigms

Automated synthesis systems, leveraging robotics and computer control, can execute multi-step synthetic sequences with high fidelity and throughput. youtube.com For the synthesis of this compound and its analogues, an automated platform could perform the entire workflow: dispensing of starting materials (e.g., various substituted 2-aminobenzothiazoles and benzoyl chlorides from a library), conducting the reaction under different conditions, work-up, and purification. nih.gov

These systems often use modules for specific operations:

Reagent Handling: Liquid handlers and robotic arms dispense precise amounts of starting materials and reagents.

Reaction Execution: Reactions can be performed in parallel reactor blocks or in sequential flow reactors.

Purification: Automated flash chromatography or preparative HPLC modules can isolate the target compounds.

Analysis: Integrated mass spectrometry and UV detectors confirm the identity and purity of the products.

The table below outlines a conceptual automated workflow for the synthesis and purification of a library of N-(1,3-benzothiazol-2-yl)benzamide analogues.

| Step | Action | Technology |

| 1. Reagent Plating | Dispense stock solutions of substituted 2-aminobenzothiazoles and acyl chlorides into a 96-well plate. | Automated Liquid Handler |

| 2. Reaction | Transfer reagents to a reactor block, add base, and heat with stirring for a set time. | Robotic Arm, Heated Reactor Block |

| 3. Work-up | Quench the reaction and perform liquid-liquid extraction. | Liquid Handler |

| 4. Purification | Inject the crude product from each well onto a parallel HPLC system. | Automated Multi-channel HPLC |

| 5. Analysis & Collection | Detect product peaks via UV/MS and collect pure fractions into a new plate. | Integrated MS/UV Detectors, Fraction Collector |

Stereoselective and Asymmetric Synthesis Considerations for Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues is a key strategy for exploring structure-activity relationships. Chirality can be introduced either by incorporating stereocenters into the benzothiazole or benzoyl fragments or, more subtly, through atropisomerism arising from restricted rotation.

Atropisomeric Amides

The this compound scaffold is sterically crowded around the amide bond. The bulky ortho-iodo substituent on the benzoyl ring and the adjacent thiazole ring hinder free rotation around the N-C(aryl) single bond. If the steric hindrance is sufficiently large, rotation can be slow enough at room temperature to allow for the isolation of individual, non-interconverting rotational isomers, known as atropisomers. These atropisomers are non-superimposable mirror images and are therefore enantiomers.

The synthesis of atropisomeric N-aryl amides can be controlled to favor one isomer. researchgate.netrsc.org Strategies often rely on kinetic or thermodynamic control:

Kinetic Control: A reaction that proceeds through a diastereomeric transition state, often guided by a chiral catalyst or a chiral auxiliary, can lead to the preferential formation of the less stable (kinetically favored) atropisomer.

Thermodynamic Control: The initially formed mixture of atropisomers can be equilibrated, typically by heating, to favor the more stable (thermodynamically favored) isomer.

A novel strategy for the atropselective synthesis of amides involves an intramolecular acyl transfer. rsc.orgyork.ac.uk This approach could be adapted for analogues of the target compound by introducing a tethered Lewis basic group. The initial acylation occurs at this tethered group, followed by a rate-determining, stereoselective intramolecular acyl transfer to the nitrogen atom, locking the molecule into a specific atropisomeric conformation. researchgate.net

Asymmetric Synthesis Using Chiral Catalysts

To create analogues with defined stereocenters, asymmetric catalysis is the most efficient approach. This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Acylation: A prochiral 2-aminobenzothiazole derivative could be acylated using 2-iodobenzoyl chloride in the presence of a chiral catalyst. Chiral amine catalysts, such as those derived from cinchona alkaloids or chiral 2-aminobenzimidazoles, can act as bifunctional catalysts, activating both the nucleophile and the electrophile to create a chiral environment for the reaction. researchgate.netnih.govmdpi.com

Synthesis of Chiral Building Blocks: Alternatively, one of the starting materials can be prepared in an enantiomerically pure form. For example, a chiral aldehyde could be used to construct a chiral benzothiazole ring system through an asymmetric cycloaddition reaction, as has been demonstrated for related heterocyclic systems. rsc.org Similarly, a prochiral benzoic acid derivative could be functionalized using a chiral reagent or catalyst before being converted to the acyl chloride.

The table below summarizes potential catalytic systems for generating chiral analogues, based on established asymmetric methodologies. nih.gov

| Chiral Analogue Type | Asymmetric Strategy | Potential Catalyst/Reagent Class |

| Atropisomers | Dynamic Kinetic Resolution of N-Aryl Amides | Chiral Phosphine or N-Heterocyclic Carbene (NHC) Catalysts |

| Chiral Benzothiazole | Asymmetric Cycloaddition | Chiral BINOL-derived Brønsted Acids or Aminocatalysts |

| Chiral Benzamide | Asymmetric C-H Functionalization | Chiral Palladium or Rhodium Complexes |

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Elucidation of N 1,3 Benzothiazol 2 Yl 2 Iodobenzamide and Its Derivatives

Systematic Modulations of the Benzothiazole (B30560) Moiety and their Biological Impact

The benzothiazole ring is a key pharmacophore whose electronic properties and substitution patterns are critical determinants of molecular interactions and biological activity. nih.govnih.gov

In practical studies of biological activity, these electronic effects translate into tangible differences in potency. In a series of N-{[(6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-benzamides evaluated for anticonvulsant activity, the nature of the substituent at the 6-position of the benzothiazole ring was found to be a significant factor. The study demonstrated that compounds with electron-withdrawing groups like chlorine (-Cl) and fluorine (-F) at this position exhibited potent anticonvulsant effects. nih.gov This suggests that reducing the electron density on the benzothiazole ring is favorable for this particular biological activity.

Table 1: Effect of 6-Position Substituent on Benzothiazole in Anticonvulsant Activity Data sourced from a study on N-{[(6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-benzamide derivatives. nih.gov

The amide (-CO-NH-) group serves as a critical linker between the benzothiazole and benzamide (B126) moieties. Modifications to this linker, particularly the exocyclic amine, can impact the molecule's conformation, hydrogen bonding capacity, and metabolic stability.

One common modification strategy is N-alkylation. However, research on related 2-aminobenzothiazole (B30445) derivatives has shown that this modification can be detrimental to certain biological activities. In a study evaluating the antibacterial properties of 2-aminobenzothiazoles, N-alkylation resulted in a decrease or complete loss of activity compared to the parent compounds with an unsubstituted amine. researchgate.net This suggests that the hydrogen atom on the linker nitrogen is crucial for forming key hydrogen bond interactions with the biological target, and its replacement with an alkyl group disrupts this essential binding. Therefore, a rational design strategy for many inhibitors based on this scaffold is to maintain the secondary amide linker without substitution.

Investigating Substitutions on the 2-Iodobenzamide (B1293540) Component

The benzamide portion of the molecule offers a wide canvas for structural modifications, including varying the halogen substituent, altering its position, introducing other groups onto the phenyl ring, and replacing the amide bond entirely.

In a related series of N-benzothiazol-2-yl benzamide derivatives designed as glucokinase activators, substitutions on the benzamide ring were explored. A compound featuring a 4-bromo substituent on a related phenylsulfamoyl benzamide moiety was found to be a potent activator. japsonline.com This highlights the importance of substitution at the para-position. Studies on other scaffolds, like fluorofentanyl, have demonstrated that positional isomers (ortho, meta, para) exhibit different metabolic profiles and potencies, underscoring that substituent placement is a key factor in drug design. diva-portal.org The ortho-iodo substitution in the title compound creates a specific conformational preference due to steric hindrance, which would be significantly different from a meta or para substitution.

Beyond the primary halogen, additional substituents on the benzamide phenyl ring can modulate activity through stereoelectronic effects—a combination of steric and electronic influences. rsc.org The electronic properties of substituents are broadly classified by their inductive and resonance effects, which can either donate or withdraw electron density from the aromatic ring. libretexts.orgminia.edu.eg

An electron-withdrawing group like a nitro (-NO2) or trifluoromethyl (-CF3) group can decrease the electron density of the phenyl ring and may influence the acidity of the amide proton or the strength of dipole-based interactions. nih.govnih.gov Conversely, an electron-donating group like a methoxy (B1213986) (-OCH3) or methyl (-CH3) group increases the ring's electron density. minia.edu.eg In a study of benzothiazole-phenyl analogs, trifluoromethyl groups at the ortho and para positions of an adjacent phenyl ring were well-tolerated by the target enzymes. nih.gov In the development of N-benzothiazol-2-yl benzamide derivatives as glucokinase activators, various substituted sulfonamides were attached to the benzamide ring, showing that both the nature and position of substituents dramatically affected activity. japsonline.com

Table 2: Influence of Benzamide Ring Substituents on Glucokinase (GK) Activation Data sourced from a study on N-(1,3-benzothiazol-2-yl)-3-(substituted-sulfamoyl)benzamide derivatives. japsonline.com

The amide bond, while providing crucial structural and hydrogen-bonding features, can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy to improve metabolic stability and other pharmacokinetic properties. nih.govnih.gov

Common bioisosteres for the amide bond include heterocycles like 1,2,4-oxadiazoles, triazoles, and tetrazoles, as well as functional groups like esters, thioamides, ureas, and sulfonamides. nih.govnih.gov These replacements can mimic the hydrogen bond donor/acceptor pattern and planarity of the original amide bond to varying degrees. nih.gov

In a study of benzamide analogs with nematicidal activity, the amide group was replaced with several bioisosteres. nih.gov The results indicated that for their specific target, the amide NH group was not essential for activity, as the ester analog retained potency. The thioamide analog showed reduced activity, while the urea (B33335) derivative was inactive, demonstrating that the success of a bioisosteric replacement is highly context-dependent. nih.gov The conformational analysis of these analogs is key; the chosen bioisostere must allow the molecule to adopt a low-energy conformation that is compatible with the target's binding site. For instance, docking studies on these analogs revealed that the o-substituted benzamide ring was a key determinant for the binding mode, a feature that must be maintained by any successful bioisostere. nih.gov

Advanced 3D-SAR and Pharmacophore Modeling for Compound Optimization

The optimization of lead compounds like N-(1,3-benzothiazol-2-yl)-2-iodobenzamide heavily relies on understanding the three-dimensional arrangement of chemical features essential for biological activity. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are pivotal computational techniques used to achieve this.

3D-QSAR studies correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For instance, in studies of related heterocyclic compounds like benzimidazoles and 1,3-thiazines, 3D-QSAR models are built by aligning the molecules and calculating these fields around them. nih.govnih.gov These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps. These maps highlight regions where modifications to the molecule—such as adding bulky groups, or electron-donating or electron-withdrawing groups—are likely to enhance or diminish activity.

Pharmacophore modeling identifies the specific 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) required for a molecule to interact with a specific biological target. For a series of benzoxazolone derivatives, a five-point pharmacophore model was successfully developed, consisting of a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic ring, and two other hydrophobic regions. This model yielded a robust 3D-QSAR with a high correlation coefficient (r² = 0.97), demonstrating its predictive power.

For the N-(1,3-benzothiazol-2-yl)benzamide scaffold, a hypothetical pharmacophore could include:

An aromatic ring feature from the benzothiazole system.

Hydrogen bond acceptor/donor capabilities from the amide linkage (-CONH-).

A second aromatic or hydrophobic feature from the 2-iodobenzamide ring.

The development of such models allows for the virtual screening of large compound libraries to identify new derivatives with potentially higher potency and for guiding the rational design of optimized analogs.

In Silico Approaches to SAR Prediction and Data Mining

In silico methods are critical for predicting the Structure-Activity Relationships (SAR) of novel compounds and for mining existing data to uncover new therapeutic leads. These approaches are particularly valuable for characterizing derivatives of the N-(1,3-benzothiazol-2-yl)benzamide family.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For a series of N-(benzo[d]thiazol-2-yl)benzamide derivatives designed as quorum sensing inhibitors, molecular docking studies revealed binding affinities ranging from -7.6 to -11.2 kcal/mol, indicating strong potential interactions with the target protein. nih.gov Similarly, docking studies on benzothiazole derivatives have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX) and SARS-CoV-2 main protease. nih.govnih.gov For this compound, docking could elucidate how the ortho-iodo substitution on the benzamide ring influences binding orientation and affinity within a target's active site.

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models correlate biological activity with physicochemical properties or topological descriptors. These models are instrumental in predicting the activity of new compounds before their synthesis. A study on N-substituted benzimidazole (B57391) carboxamides, which share a similar structural logic, successfully generated 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for filtering out compounds with poor pharmacokinetic profiles early in the drug discovery process. Web-based tools and specialized software are used to calculate properties like lipophilicity (LogP), aqueous solubility, and potential for toxic effects. Studies on various benzothiazole derivatives have employed these methods to ensure drug-likeness and predict their metabolic fate. nih.govnih.gov

A study on N'-(1,3-benzothiazol-2-yl)-benzohydrazide derivatives, which are structurally analogous to the title compound, provided direct SAR insights. The research noted that an ortho-iodo benzene (B151609) ring was more effective in an anti-inflammatory model than the unsubstituted benzene ring, highlighting the positive contribution of the iodine atom at this position. jyoungpharm.org This finding underscores the power of combining synthesis with in silico and in vitro testing to build a comprehensive SAR understanding.

The following table summarizes the types of in silico analyses applied to related benzothiazole structures, which would be directly applicable to this compound.

| In Silico Technique | Application on Benzothiazole Derivatives | Potential Insights for this compound |

| Molecular Docking | Prediction of binding modes and affinities for targets like quorum sensing proteins and viral proteases. nih.govnih.gov | Elucidate binding interactions, role of the iodine atom (e.g., halogen bonding), and predict binding affinity to specific targets. |

| 3D-QSAR | Generation of predictive models and contour maps for activities like anti-inflammatory and anticancer effects. nih.gov | Guide structural modifications to enhance biological activity by identifying key steric and electronic requirements. |

| Pharmacophore Modeling | Identification of essential chemical features for biological activity. | Develop a 3D model of required features for rational design and virtual screening of new, potent analogs. |

| ADMET Prediction | Evaluation of drug-likeness, pharmacokinetic properties, and potential toxicity profiles. nih.govnih.gov | Assess the potential of the compound as a drug candidate and identify potential liabilities early in development. |

Mechanistic Studies of N 1,3 Benzothiazol 2 Yl 2 Iodobenzamide in Preclinical Biological Models

Methodologies for Molecular Target Identification and Validation: A Gap in Knowledge

The initial and most crucial step in understanding a compound's biological effect is the identification of its molecular target(s). Techniques designed for this purpose, including affinity-based proteomics and high-throughput screening platforms, have not been publicly applied to N-(1,3-benzothiazol-2-yl)-2-iodobenzamide.

Chemical Proteomics and Affinity-Based Probes for Target Deconvolution

Chemical proteomics utilizes specialized molecular probes to isolate and identify the binding partners of a compound from complex biological mixtures. This powerful technique often involves designing and synthesizing an affinity-based probe derived from the compound of interest. Such a probe typically incorporates a reactive group for covalent modification of the target and a reporter tag for detection and enrichment. There are no published studies detailing the design or application of a chemical probe for this compound to identify its protein targets.

Reporter Gene and Cell-Based High-Throughput Screening Platforms

Reporter gene assays are a common high-throughput screening method used to identify compounds that modulate specific signaling pathways. These assays use engineered cell lines where the activity of a transcription factor is linked to the expression of a reporter protein, such as luciferase. A change in the reporter signal indicates that the compound interacts with the pathway. Similarly, large-scale cell-based screens can assess the effect of a compound across numerous cell lines. No such screening data has been published for this compound.

In Vitro Enzymatic Activity and Receptor Binding Assays for Mechanistic Insight

Once a potential target is identified, its interaction with the compound is typically validated through direct in vitro assays. These can include enzymatic activity assays, to determine if the compound inhibits or activates an enzyme, or receptor binding assays, to measure the affinity of the compound for a receptor. Research detailing the in vitro profiling of this compound against a panel of enzymes or receptors is not available.

Analysis of Cellular Signaling Pathways and Downstream Biological Processes: An Uncharted Territory

Beyond target identification, understanding the broader cellular response to a compound is essential. Modern 'omics' technologies and advanced microscopy techniques provide a global view of these changes. The application of these methods to study the effects of this compound has not been reported.

Omics Technologies (Transcriptomics, Proteomics, Metabolomics) in Response to Compound Treatment

'Omics' technologies offer an unbiased, system-wide perspective on the cellular perturbations caused by a compound.

Transcriptomics , typically using RNA-sequencing, reveals changes in gene expression.

Proteomics analyzes alterations in the levels and post-translational modifications of proteins.

Metabolomics profiles the changes in small molecule metabolites.

There is a lack of published transcriptomic, proteomic, or metabolomic data from cells or tissues treated with this compound, leaving its impact on these molecular layers unknown.

High-Content Microscopy and Phenotypic Screening for Cellular Responses

High-content microscopy combines automated fluorescence imaging with sophisticated image analysis to quantify multiple phenotypic features of cells in response to a compound. This approach can reveal changes in cell morphology, organelle health, protein localization, and other cellular processes. Phenotypic screening campaigns using this technology can identify compounds that induce a desired cellular state. No studies utilizing high-content imaging or phenotypic screening to characterize the cellular effects of this compound are present in the scientific literature.

Mechanistic Investigations in Model Organisms (e.g., Saccharomyces cerevisiae, Caenorhabditis elegans, Danio rerio)

The use of model organisms is a cornerstone of preclinical research, allowing for the investigation of a compound's biological effects in a whole-organism context. Organisms like the budding yeast (Saccharomyces cerevisiae), the nematode worm (Caenorhabditis elegans), and the zebrafish (Danio rerio) are selected for their genetic tractability, rapid life cycles, and conserved biological pathways relevant to human physiology. However, no studies detailing the effects of this compound in these model systems have been published.

Developmental Biology and Physiological Impact Studies

This area of research assesses how a compound affects the growth, development, and normal physiological functions of an organism.

Danio rerio (Zebrafish): The zebrafish is a well-established vertebrate model for developmental biology and toxicology research due to its transparent embryos that develop externally. nih.gov Studies in zebrafish would involve exposing embryos to this compound and monitoring for developmental endpoints. nih.govekb.eg Such endpoints could include hatching rates, heart rate, body length, and the formation of specific organs and tissues. nih.govresearchgate.net Any observed morphological defects or physiological alterations would provide initial clues into the compound's potential targets and mechanisms of action.

Caenorhabditis elegans (Nematode): C. elegans offers a powerful platform for studying physiological impacts on processes like growth, lifespan, and behavior (e.g., motility). nih.govnih.gov An investigation would expose worms to the compound and measure outcomes such as growth rate, reproductive capacity, and changes in sensory or motor function. nih.gov These studies can indicate if the compound interferes with fundamental cellular processes like energy metabolism or neuromuscular signaling. nih.gov

A thorough search did not yield any studies that have performed these developmental or physiological assessments for this compound.

Genetic Interaction and Pathway Perturbation Analyses

Genetic interaction studies, particularly in yeast, are used to identify the specific cellular pathways affected by a compound.

Saccharomyces cerevisiae (Budding Yeast): Chemical-genetic profiling in yeast involves exposing a comprehensive library of deletion mutants (where each strain is missing a single gene) to the compound of interest. brennerlab.net Strains that show hypersensitivity to the compound suggest that the deleted gene functions in a pathway that is targeted or affected by the compound. yeastgenome.org This high-throughput approach can generate a "chemical-genetic interaction profile" that can be compared to profiles of compounds with known mechanisms, thereby hypothesizing the mode of action. brennerlab.netnih.gov

Despite the power of this technique, no published chemical-genetic interaction profiles or other pathway perturbation analyses for this compound are available.

Biophysical Characterization of Compound-Target Interactions and Binding Kinetics

Biophysical techniques are essential for confirming direct binding between a compound and its putative protein target, and for quantifying the thermodynamics and kinetics of this interaction. These measurements are critical for drug discovery and for understanding the molecular basis of a compound's activity. utwente.nl

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Signatures

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical method used to measure the heat changes that occur upon biomolecular binding. nih.govspringernature.com By titrating the compound into a solution containing the target protein, ITC directly measures the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. springernature.comwur.nl This thermodynamic signature provides deep insight into the nature of the binding forces.

A typical data output from an ITC experiment would be presented in a table format. While no such data exists for this compound, a representative table would look as follows:

| Parameter | Value |

| Stoichiometry (n) | e.g., 1.05 ± 0.05 |

| Dissociation Constant (KD) | e.g., in µM or nM |

| Enthalpy Change (ΔH) | e.g., in kcal/mol |

| Entropy Change (TΔS) | e.g., in kcal/mol |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Kinetic Rate Constants

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical biosensing techniques that measure biomolecular interactions in real-time. wikipedia.orgnih.gov In these experiments, the protein target is typically immobilized on a sensor surface, and the compound is flowed over it. wikipedia.orgnih.gov These methods provide the kinetic parameters of the binding event, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these rates (kd/ka) provides the dissociation constant (KD). harvard.edu

If SPR or BLI studies had been conducted, the kinetic data for the interaction of this compound with a target would be summarized as shown in the illustrative table below.

| Parameter | Value |

| Association Rate (ka) | e.g., in M-1s-1 |

| Dissociation Rate (kd) | e.g., in s-1 |

| Dissociation Constant (KD) | e.g., in µM or nM |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM, Solution NMR) for Ligand-Protein Complex Elucidation

Structural biology techniques provide high-resolution, three-dimensional views of how a ligand binds to its protein target.

X-ray Crystallography: This technique requires crystallizing the protein in complex with the ligand. X-ray diffraction of the crystal produces an electron density map, which allows for the building of an atomic-resolution model of the ligand-protein interaction. mdpi.com This reveals the precise binding orientation and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. While structures of related benzothiazole (B30560) compounds have been solved, no crystal structure of this compound bound to a protein target is available. mdpi.comjournalirjpac.comnih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes and is increasingly being used for smaller proteins that are difficult to crystallize. nih.gov It would be a viable alternative if the target of this compound were part of a larger assembly. No Cryo-EM structures involving this compound have been reported.

Solution NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study ligand-protein interactions in solution, providing information on which parts of the protein are involved in binding and can help determine the structure of the complex without the need for crystallization. No NMR studies detailing the binding of this compound to a target have been published.

Computational Chemistry and Advanced Molecular Modeling of N 1,3 Benzothiazol 2 Yl 2 Iodobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure, which in turn governs a molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(1,3-benzothiazol-2-yl)-2-iodobenzamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and the nature of its molecular orbitals. bohrium.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com In derivatives of 2-aminobenzothiazole (B30445), the HOMO is often localized on the benzothiazole (B30560) ring system, while the LUMO may be distributed across the benzamide (B126) portion, indicating a potential for intramolecular charge transfer. mdpi.com

The charge distribution within this compound can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites prone to electrophilic and nucleophilic attack, respectively. The iodine atom, due to its electrophilic character, can significantly influence the electronic density of the entire molecule. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for a Benzothiazole Benzamide Analog

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data presented in this table are representative values based on computational studies of analogous benzothiazole derivatives and are intended for illustrative purposes. mdpi.com

Conformational Landscapes and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is crucial for understanding its interactions with biological targets. The rotation around the amide bond and the bonds connecting the benzothiazole and benzamide rings to the amide linker gives rise to various conformers. mdpi.com

Spectroscopic Property Prediction for Theoretical Correlation

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to validate the computed structures and electronic properties.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions can aid in the assignment of experimental NMR spectra. For benzothiazole derivatives, the chemical shifts are sensitive to the electronic environment of the protons and carbons, which is influenced by the charge distribution and the presence of electron-withdrawing or -donating groups. mdpi.com

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure and identify characteristic functional group vibrations. researchgate.net For instance, the characteristic C=O and N-H stretching frequencies of the amide group can be accurately predicted. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Benzothiazole Benzamide Analog

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3400 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Amide C=O | Stretching | 1700 - 1650 |

| Benzothiazole C=N | Stretching | 1630 - 1580 |

Note: These values are representative and based on DFT calculations for similar benzothiazole-containing compounds. nih.gov

Molecular Docking and Ligand-Protein Interaction Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Validation of Docking Protocols and Scoring Function Evaluation

The reliability of molecular docking results is highly dependent on the chosen docking protocol and scoring function. Therefore, validation is a critical first step. A common validation method is to re-dock a co-crystallized ligand back into the binding site of its protein. researchgate.net A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å. acs.org

The choice of scoring function is also crucial. Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. tandfonline.com Different scoring functions may perform differently depending on the nature of the protein and ligand. For halogenated compounds like this compound, it is beneficial to use scoring functions that can accurately model halogen bonding, a non-covalent interaction involving the halogen atom. nih.govresearchgate.net Specialized scoring functions, such as XBPMF and XBScore, have been developed to better account for these interactions. nih.govresearchgate.net

Prediction of Binding Modes and Key Intermolecular Interactions

Once a docking protocol is validated, it can be used to predict the binding mode of this compound within a target protein's active site. The predicted binding pose reveals key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The amide group of the compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atoms in the benzothiazole ring can also act as hydrogen bond acceptors. tandfonline.com

Hydrophobic Interactions: The aromatic benzothiazole and iodobenzoyl rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. tandfonline.com

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites in the protein, such as backbone carbonyl oxygens or the side chains of serine, threonine, or aspartate. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex over time. nih.gov

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Amide N-H, Amide C=O, Benzothiazole N | Asp, Glu, Ser, Thr, Gln, Asn, Backbone C=O/N-H |

| Hydrophobic Interactions | Benzothiazole Ring, Iodobenzoyl Ring | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Benzothiazole Ring, Iodobenzoyl Ring | Phe, Tyr, Trp, His |

| Halogen Bonding | Iodine Atom | Backbone C=O, Ser, Thr, Asp, Glu |

This table illustrates the types of interactions that could be predicted through molecular docking studies based on the chemical structure of the compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their complexes over time. For a compound like this compound, MD simulations could provide insights into its flexibility, conformational preferences, and interactions with a biological target.

Ligand-Target Complex Stability and Conformational Sampling over Time

MD simulations can be employed to assess the stability of the complex formed between this compound and its putative biological target. By simulating the system over nanoseconds or even microseconds, researchers can monitor key parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to understand the stability of their interaction. Furthermore, these simulations allow for the exploration of the conformational ensemble of the ligand within the binding site, revealing the most probable binding poses and any significant conformational changes that occur upon binding.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular techniques to estimate the binding free energy of a ligand to its target. These methods combine the molecular mechanics energies with continuum solvation models to calculate the free energy of binding. For this compound, these calculations could provide a quantitative estimate of its binding affinity, which is crucial for lead optimization in drug discovery. The total binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.

In Silico Drug Design Paradigms and Virtual Screening Applications

In silico drug design encompasses a variety of computational techniques to identify and optimize new drug candidates. This compound could be a subject of such studies to explore its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, QSAR models could be developed to predict the activity of new, unsynthesized compounds. Cheminformatics approaches would be essential to curate the dataset, calculate relevant molecular descriptors (e.g., physicochemical properties, topological indices), and build and validate the QSAR models.

Pharmacophore-Based and Shape-Based Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. A pharmacophore model could be developed based on the structure of this compound and its interaction pattern with a target. This model could then be used to screen large compound libraries to identify other molecules with similar features that are likely to be active. Shape-based screening, a related technique, uses the three-dimensional shape of a known active molecule like this compound as a template to find other compounds with similar shapes.

Predictive ADME/Tox Profiling through Computational Methods (Methodology Focus)

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. For this compound, various in silico models could be used to assess its drug-likeness and potential liabilities. Methodologies for predicting ADME/Tox properties include:

Physicochemical Property Prediction : Calculating properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of rotatable bonds to assess oral bioavailability based on rules like Lipinski's Rule of Five.

Solubility and Permeability Models : Using computational models to predict aqueous solubility and permeability across biological membranes (e.g., Caco-2 permeability).

Metabolism Prediction : Employing models that predict the sites of metabolism by cytochrome P450 enzymes.

Toxicity Prediction : Utilizing a wide range of computational models to predict various toxicity endpoints, such as mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

In Silico Models for Pharmacokinetic Parameter Estimation

In silico models are computational methods used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions are crucial for evaluating the "drug-likeness" of a molecule, helping to identify potential liabilities early in the development process and reducing the reliance on extensive and resource-intensive experimental studies. By analyzing the chemical structure of this compound, various pharmacokinetic parameters can be estimated using sophisticated algorithms and quantitative structure-activity relationship (QSAR) models.

Key pharmacokinetic parameters that can be predicted include human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and plasma protein binding (PPB).

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. High HIA is often a prerequisite for orally administered drugs.

Blood-Brain Barrier (BBB) Permeability: This descriptor indicates the likelihood of a compound crossing the protective barrier that separates the circulating blood from the central nervous system.

CYP450 Inhibition: Cytochrome P450 is a superfamily of enzymes responsible for the metabolism of many drugs. Predicting whether a compound inhibits specific isoforms (e.g., CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions.

While specific experimental data for this compound is not extensively documented in publicly available literature, predictive models offer valuable initial assessments.

Table 1: Predicted Pharmacokinetic Parameters for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | Excellent potential for absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.45 | Predicted to be a BBB non-penetrant. |

| CYP2D6 Inhibitor | No | Low likelihood of inhibiting the CYP2D6 enzyme, suggesting a lower risk of related drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the CYP3A4 enzyme, a major metabolic pathway for many drugs. |

Chemoinformatics Descriptors for Permeability and Distribution Prediction

Chemoinformatics involves the use of computational methods to analyze chemical information. By calculating specific molecular descriptors from a compound's 2D or 3D structure, it is possible to predict its physicochemical properties, which in turn govern its permeability and distribution throughout the body. Rules such as Lipinski's Rule of Five are widely used as a filter for "drug-likeness" and potential oral bioavailability. According to this rule, poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Da, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

For this compound, key chemoinformatic descriptors can be calculated from its molecular structure to estimate its behavior.

Molecular Weight (MW): The mass of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. TPSA is a good predictor of membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of N-H or O-H bonds (donors) and N or O atoms (acceptors), which influence solubility and membrane passage.

Number of Rotatable Bonds (nRotb): This descriptor relates to the conformational flexibility of a molecule.

These descriptors provide a quantitative basis for assessing the compound's potential for good permeability and distribution.

Table 2: Chemoinformatics Descriptors for this compound

| Descriptor | Calculated/Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (g/mol) | 396.24 | ≤ 500 |

| LogP | 4.35 | ≤ 5 |

| Topological Polar Surface Area (TPSA) (Ų) | 58.25 | N/A (but generally < 140 Ų for good permeability) |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Number of Rotatable Bonds | 2 | N/A (but generally ≤ 10 for good bioavailability) |

The analysis of these chemoinformatic descriptors suggests that this compound adheres to Lipinski's Rule of Five, indicating a higher probability of good membrane permeability and oral bioavailability. Its moderate TPSA and low number of rotatable bonds further support the potential for favorable pharmacokinetic properties.

Analytical Methodologies for Characterization and Quantification of N 1,3 Benzothiazol 2 Yl 2 Iodobenzamide in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Confirmation of Synthetic Purity

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like N-(1,3-benzothiazol-2-yl)-2-iodobenzamide and confirming its purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are vital.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum would be complex, showing distinct signals for the protons on the benzothiazole (B30560) and the 2-iodobenzoyl rings. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by revealing the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the two aromatic systems.

Two-dimensional NMR experiments would be used to definitively assign these proton and carbon signals by showing correlations between them.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~12.5 (s, 1H) | - |

| Benzothiazole H4/H7 | 7.90-8.10 (m, 2H) | 121.0-127.0 |

| Benzothiazole H5/H6 | 7.35-7.55 (m, 2H) | 122.0-124.0 |

| Iodobenzoyl H3'/H6' | 7.50-8.00 (m, 2H) | 128.0-140.0 |

| Iodobenzoyl H4'/H5' | 7.20-7.40 (m, 2H) | 129.0-132.0 |

| Benzothiazole C2 | - | ~158.0 |

| Amide C=O | - | ~164.0 |

Note: These are expected values based on similar structures. Actual experimental values may vary. s = singlet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula (C₁₄H₉IN₂OS). Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer further structural confirmation by showing characteristic cleavage patterns of the molecule. Expected fragmentation would involve the cleavage of the amide bond, as well as the loss of the iodine atom.

Table 2: Expected HRMS and Major Fragmentation Data

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₉IN₂OS |

| Calculated Exact Mass | 379.9535 |

| Major Fragment 1 (Loss of I) | [M-I]⁺ |

| Major Fragment 2 (Benzothiazole moiety) | [C₇H₅N₂S]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, and various C=C and C=N stretches within the aromatic rings. japsonline.comesisresearch.orgresearchgate.net

Table 3: Key FT-IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3200 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching |

| C=O Stretch | 1680-1650 | Amide I band |

| C=N Stretch | 1630-1580 | Benzothiazole ring stretching |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring stretching |

UV-Visible Spectroscopy for Chromophore Analysis and Molar Absorptivity Determination

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzothiazole and iodobenzamide components both act as chromophores. The spectrum would be expected to show characteristic absorption maxima (λ_max) in the UV region. Determining the molar absorptivity (ε) at these wavelengths is essential for quantitative analysis using Beer's Law. Studies on related benzothiazole derivatives often report absorption maxima in the 300-350 nm range. japsonline.comscielo.br

Table 4: Expected UV-Visible Absorption Data in Ethanol

| Parameter | Expected Value |

|---|---|

| λ_max 1 | ~280-300 nm |

| λ_max 2 | ~320-340 nm |

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are the gold standard for separating components of a mixture, assessing purity, and performing quantitative analysis.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification (preparative HPLC) and analysis (analytical HPLC) of this compound.

Method Development: A typical method would employ a reversed-phase C18 column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. nih.gov

Preparative HPLC: Used for the final purification of the synthesized compound. A larger column is used to handle higher sample loads. Fractions are collected and the ones containing the pure compound are combined.

Analytical HPLC: Used to determine the purity of the compound and for quantitative measurements. A standard analytical column is used, and the detector response (e.g., UV absorbance at a specific wavelength) is proportional to the concentration of the compound. A calibration curve would be generated using standards of known concentration to quantify the amount of this compound in a sample.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Typical Setting |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a λ_max (e.g., 320 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurity Profiling